molecular formula C11H11N3O3 B601315 Cefprozil Impurity C CAS No. 147103-93-3

Cefprozil Impurity C

Cat. No.: B601315
CAS No.: 147103-93-3
M. Wt: 233.23
Attention: For research use only. Not for human or veterinary use.
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Description

Cefprozil Impurity C is a byproduct formed during the synthesis of cefprozil, a second-generation cephalosporin antibiotic. Cefprozil is widely used to treat various bacterial infections, including those of the respiratory tract, skin, and ears. Impurities like this compound are closely monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .

Preparation Methods

Industrial Production Methods: In industrial settings, the production of cefprozil and its impurities is monitored using high-performance liquid chromatography (HPLC). This method ensures that the levels of impurities, including Cefprozil Impurity C, are within acceptable limits as defined by regulatory guidelines .

Chemical Reactions Analysis

Types of Reactions: Cefprozil Impurity C can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Scientific Research Applications

Cefprozil Impurity C is primarily studied in the context of pharmaceutical manufacturing to ensure the purity and safety of cefprozil. Research applications include:

Mechanism of Action

As an impurity, Cefprozil Impurity C does not have a specific mechanism of action like the parent compound cefprozil. its presence can affect the overall efficacy and safety of the pharmaceutical product. The control of impurities is crucial to ensure that the drug performs as intended without causing adverse effects .

Comparison with Similar Compounds

  • Cefprozil Impurity A
  • Cefprozil Impurity B
  • Cefprozil Impurity D

Comparison: Cefprozil Impurity C is unique in its formation and chemical structure compared to other impurities. Each impurity has distinct chemical properties and formation pathways, which require specific methods for detection and control. The uniqueness of this compound lies in its specific formation during the synthesis process and the need for targeted control measures .

Biological Activity

Cefprozil is a second-generation cephalosporin antibiotic widely used for treating various bacterial infections. While the primary focus has been on its active form, understanding the biological activity of its impurities, particularly Cefprozil Impurity C , is essential for assessing its safety and efficacy. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Cefprozil and Its Impurities

Cefprozil is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. The compound functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane . Impurities in pharmaceutical compounds can significantly affect their pharmacological properties and safety profiles.

This compound is one of several impurities that can arise during the synthesis or degradation of cefprozil. Understanding its biological activity is crucial for ensuring the overall safety and effectiveness of cefprozil formulations.

Stability and Degradation

The stability profile of cefprozil and its impurities, including Impurity C, is critical in determining their clinical efficacy. Studies have shown that cefprozil is relatively stable to hydrolysis by certain beta-lactamases, which enhances its therapeutic potential against resistant strains . The degradation pathways and stability under different conditions can influence the levels of impurities present in pharmaceutical formulations.

Case Studies and Research Findings

  • Clinical Efficacy : In clinical trials comparing cefprozil with other antibiotics, it has been shown to be effective in treating respiratory tract infections, skin infections, and otitis media in children . The presence of impurities like this compound could potentially alter the clinical outcomes, although specific studies focusing on this impurity are scarce.
  • Toxicological Assessments : Toxicological studies have indicated that high doses of cefprozil do not lead to serious adverse effects; however, the impact of impurities on toxicity remains an area requiring further investigation .
  • Analytical Methods : Advanced analytical techniques such as mass spectrometry have been employed to identify and quantify cefprozil impurities, including Impurity C. These methods are essential for ensuring compliance with regulatory standards concerning impurity levels in pharmaceutical products .

Properties

CAS No.

147103-93-3

Molecular Formula

C11H11N3O3

Molecular Weight

233.23

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2,​5-​Piperazinedione, 3-​(aminomethylene)​-​6-​(4-​hydroxyphenyl)​-

Origin of Product

United States

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